3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-12-15(8-9-19(23)24)22(25)27-21-13(2)20-17(10-16(12)21)18(11-26-20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCPIBFTVGPWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromen core, followed by the introduction of the phenyl and methyl groups through Friedel-Crafts alkylation. The final step involves the addition of the propanoic acid group via esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations :
Physicochemical Properties
- Melting Points: Sulfonohydrazide derivatives (I-10–I-15) have high melting points (234–277°C), likely due to strong intermolecular hydrogen bonding. Propanoic acid derivatives (e.g., QZ-7955) may exhibit lower melting points due to increased chain flexibility .
- Solubility: The carboxylic acid groups in the target compound and EMAC10164j improve aqueous solubility compared to non-polar analogs like ZINC02123811 .
Biological Activity
3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a furochromen ring system fused with a phenyl group and a propanoic acid moiety. Its molecular formula is with a molecular weight of approximately 348.3 g/mol. The compound's synthesis typically involves multi-step organic reactions, including cyclization and acylation processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for preventing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, contributing to its potential in treating inflammatory diseases.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.
- Receptor Interaction : The compound can bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
- Regulation of Gene Expression : It has been observed to affect the expression of genes related to apoptosis and cell survival, further contributing to its protective effects on neural cells .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of the compound on SH-SY5Y neuronal cells under oxidative stress conditions. Results indicated that treatment with the compound significantly reduced cell death and apoptosis markers while enhancing cell viability. The underlying mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which plays a pivotal role in cell survival .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential therapeutic application in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
